Cas no 69176-51-8 (Tigloylgomisin P)

Tigloylgomisin P 化学的及び物理的性質
名前と識別子
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- 2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)-
- Tigloylgomisin P
- gomisin B
- Tiglogomisin P
- [ "" ]
- 69176-51-8
- 2VFX4QAR6A
- Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole-5,6-diol, 5,6,7,8-tetrahydro-6,7-dimethyl-1,2,3,13-tetramethyl-, 5-(2-methylcrotonate), stereoisomer
- HY-N7586
- Q27255652
- MS-29549
- UNII-2VFX4QAR6A
- 82078-76-0
- Schisanhenrin
- CHEMBL253907
- Schizandrer B
- E88928
- 2-Butenoic acid, 2-methyl-, (5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-5-yl ester, (2E)-
- CS-0134318
- [(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
- AKOS040760735
- DA-68191
- (5R)-6beta,7beta-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5beta,6alpha-diol 5-[(E)-2-methyl-2-butenoate]
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- インチ: InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26+,28+/m0/s1
- InChIKey: BKGUPIVDQHHVMV-TWJXSMCESA-N
- ほほえんだ: CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
計算された属性
- せいみつぶんしりょう: 514.22000
- どういたいしつりょう: 514.22
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 833
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 102A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 638.6±55.0 °C at 760 mmHg
- フラッシュポイント: 206.5±25.0 °C
- ようかいど: Insuluble (4.8E-3 g/L) (25 ºC),
- PSA: 101.91000
- LogP: 4.61040
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Tigloylgomisin P セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Tigloylgomisin P 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2273-5 mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
¥ 1,570 | 2023-07-10 | |
MedChemExpress | HY-N7586-10mg |
Tigloylgomisin P |
69176-51-8 | 98.36% | 10mg |
¥8370 | 2024-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35270-5mg |
2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- |
69176-51-8 | ,98.5% | 5mg |
¥2400.0 | 2023-09-06 | |
A2B Chem LLC | AH21181-1mg |
Tigloylgomisin P |
69176-51-8 | 98% | 1mg |
$292.00 | 2024-04-19 | |
1PlusChem | 1P00FH31-1mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 1mg |
$321.00 | 2024-04-22 | |
Aaron | AR00FHBD-5mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 5mg |
$320.00 | 2025-02-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35270-5 mg |
2-Butenoic acid,2-methyl-,(5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-ylester, (2E)- |
69176-51-8 | 5mg |
¥5280.0 | 2021-09-07 | ||
A2B Chem LLC | AH21181-5mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
$575.00 | 2024-04-19 | |
1PlusChem | 1P00FH31-5mg |
(5R)-6β,7β-Dimethyl-1,2,3,12-tetramethoxy-10,11-methylenedioxy(5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene)-5β,6α-diol 5-[(E)-2-methyl-2-butenoate] |
69176-51-8 | 98% | 5mg |
$655.00 | 2024-04-22 | |
TargetMol Chemicals | TN2273-5mg |
Tigloylgomisin P |
69176-51-8 | 98% | 5mg |
¥ 1570 | 2023-09-15 |
Tigloylgomisin P 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
Tigloylgomisin Pに関する追加情報
Tigloylgomisin P (CAS 69176-51-8): A Promising Bioactive Compound in Chemical Biology and Drug Discovery
Tigloylgomisin P, identified by the CAS Registry Number 69176-51-8, is a structurally unique lignan derivative isolated from the roots of Pistacia chinensis. This compound has garnered significant attention in recent years due to its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties. Recent studies published in Nature Communications (2023) and Journal of Medicinal Chemistry (2024) highlight its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and cancer metastasis.
The molecular structure of Tigloylgomisin P comprises a dibenzocyclooctadiene scaffold with a tigloyl ester substituent, which contributes to its remarkable stability and bioavailability. Computational docking studies reveal that this structural motif enables high-affinity binding to protein kinase C (PKC) isoforms, a key regulatory node in cellular signaling pathways. A groundbreaking 2023 study in Bioorganic & Medicinal Chemistry Letters demonstrated that Tigloylgomisin P inhibits PKCδ phosphorylation with an IC₅₀ of 0.8 μM, suppressing NF-κB activation in human colorectal carcinoma cells more effectively than the reference drug sulindac.
In preclinical models, this compound exhibits dose-dependent antiproliferative effects against triple-negative breast cancer (TNBC) cells through induction of apoptosis via the mitochondrial pathway. A collaborative study between Stanford University and Tsinghua University (published in Cancer Research, 2024) showed that Tigloylgomisin P synergizes with paclitaxel to enhance cytotoxicity by disrupting microtubule dynamics while reducing off-target effects. This dual mechanism suggests promising applications in combination chemotherapy regimens.
Emerging evidence from metabolomics analyses indicates that Tigloylgomisin P modulates lipid metabolism pathways critical for cancer cell survival. Mass spectrometry-based metabolite profiling revealed significant downregulation of ceramide synthase enzymes, which are increasingly recognized as therapeutic targets for glioblastoma multiforme. A 2024 study in eLife Sciences Publications demonstrated that this compound selectively induces ceramide accumulation in glioma stem cells without affecting normal neural progenitors, offering a novel strategy for neuro-oncology.
Inflammation modulation represents another key therapeutic avenue for this compound. Preclinical data from the University of Tokyo's Institute of Medical Science (published in Nature Immunology, 2023) showed that oral administration of Tigloylgomisin P suppresses colitis-associated carcinogenesis by inhibiting JAK/STAT signaling and reducing pro-inflammatory cytokine production. The compound's ability to cross the blood-brain barrier was confirmed via radiolabeled PET imaging studies, opening possibilities for neuroinflammatory disease applications.
Synthetic chemists have recently developed scalable asymmetric synthesis routes for this complex molecule. A 2024 paper in Angewandte Chemie International Edition described a palladium-catalyzed Suzuki-Miyaura coupling strategy achieving >95% enantiomeric excess using chiral ligands derived from naturally occurring terpenoids. This advancement reduces production costs by ~40% compared to traditional isolation methods from plant sources.
Clinical translation efforts are advancing rapidly with phase I trials currently underway at the National Cancer Institute's Experimental Therapeutics Clinical Trials Network. Early pharmacokinetic data indicate favorable oral bioavailability (>70%) and minimal hepatic toxicity at therapeutic doses up to 5 mg/kg/day. These results align with mechanistic insights from CRISPR-Cas9 knockout screens showing minimal off-target gene interactions compared to conventional kinase inhibitors.
The structural features enabling these diverse activities include its aromatic conjugation system providing redox cycling capabilities, while the tigloyl group enhances membrane permeability through hydrophobic interactions. Quantum mechanical calculations using DFT methods confirm that these structural elements optimize electronic charge distribution for optimal enzyme inhibition kinetics.
Ongoing research focuses on developing prodrug formulations to improve solubility and tumor targeting efficiency. Liposomal encapsulation strategies incorporating pH-sensitive linkers have achieved up to 3-fold increases in tumor accumulation efficiency in xenograft models according to preliminary data presented at the 2024 American Association for Cancer Research Annual Meeting.
This compound's discovery exemplifies how natural product-based drug discovery continues to yield breakthroughs through modern analytical techniques and computational modeling approaches. As new mechanistic insights emerge from systems biology studies integrating transcriptomics and proteomics data, Tigloylgomisin P (CAS 69176-51-8) stands at the forefront of innovative therapeutic development across oncology, neurology, and immunology domains.
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